molecular formula C26H41N3O5 B10769077 Z-LLNle-CHO

Z-LLNle-CHO

Cat. No.: B10769077
M. Wt: 475.6 g/mol
InChI Key: RNPDUXVFGTULLP-VABKMULXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-LLNle-CHO, also known as Z-Leu-Leu-Nle-CHO, is a compound that functions as a gamma-secretase inhibitor. Gamma-secretase is an enzyme complex that plays a crucial role in the cleavage of amyloid precursor protein, which is associated with the formation of beta-amyloid plaques in Alzheimer’s disease. This compound has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-LLNle-CHO involves the coupling of specific amino acids to form a peptide chain. The process typically includes the following steps:

    Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups to prevent unwanted reactions.

    Coupling Reaction: The protected amino acids are coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Deprotection: The protecting groups are removed to yield the desired peptide chain.

    Aldehyde Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Z-LLNle-CHO undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Z-LLNle-CHO has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Z-LLNle-CHO exerts its effects by inhibiting the activity of gamma-secretase, an enzyme complex responsible for the cleavage of amyloid precursor protein. By blocking this cleavage, this compound prevents the formation of beta-amyloid plaques, which are implicated in the pathogenesis of Alzheimer’s disease. Additionally, this compound induces apoptosis in cancer cells by inhibiting proteasome activity and disrupting cellular homeostasis .

Comparison with Similar Compounds

Z-LLNle-CHO is unique among gamma-secretase inhibitors due to its dual activity in inhibiting both gamma-secretase and proteasome. This dual inhibition results in more robust cell death in cancer cells compared to compounds that selectively inhibit only one of these targets. Similar compounds include:

Properties

Molecular Formula

C26H41N3O5

Molecular Weight

475.6 g/mol

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C26H41N3O5/c1-6-7-13-21(16-30)27-24(31)22(14-18(2)3)28-25(32)23(15-19(4)5)29-26(33)34-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,6-7,13-15,17H2,1-5H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1

InChI Key

RNPDUXVFGTULLP-VABKMULXSA-N

Isomeric SMILES

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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